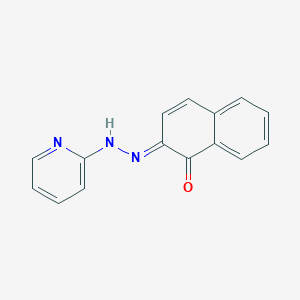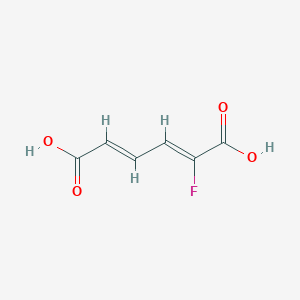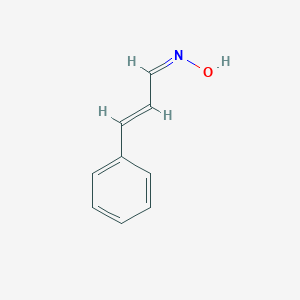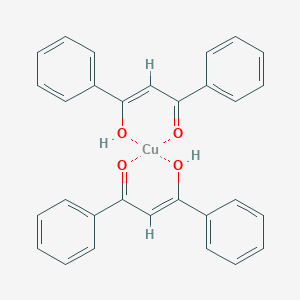
Copper 1,3-diphenyl-1,3-propanedionate
Overview
Description
Copper 1,3-diphenyl-1,3-propanedionate is an organometallic compound with the molecular formula C30H24CuO4 . It is also known by the synonym Bis(dibenzoylmethanato)copper .
Molecular Structure Analysis
The molecular structure of Copper 1,3-diphenyl-1,3-propanedionate consists of copper ions bonded to two 1,3-diphenyl-1,3-propanedionate ligands . The exact structure can be represented by the SMILES notation: C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu] .Physical And Chemical Properties Analysis
Copper 1,3-diphenyl-1,3-propanedionate is a solid substance . It has a molecular weight of 510.04 g/mol and an exact mass of 509.081406 g/mol . The compound is insoluble in water . Its melting point is between 310-320°C .Scientific Research Applications
Organometallic Compound
Copper 1,3-diphenyl-1,3-propanedionate is an organometallic compound . Organometallic compounds are useful reagents, catalysts, and precursor materials with applications in various fields .
Thin Film Deposition
One of the applications of organometallic compounds like Copper 1,3-diphenyl-1,3-propanedionate is in thin film deposition . This process is used in the manufacturing of semiconductors, solar cells, and other electronic devices.
Industrial Chemistry
In the field of industrial chemistry, organometallic compounds are used as catalysts and reagents . They play a crucial role in many chemical reactions, enhancing the rate and efficiency of the reactions.
Pharmaceuticals
Organometallic compounds are also used in the pharmaceutical industry . They can act as catalysts in the synthesis of various drugs, enhancing their effectiveness and reducing their side effects.
LED Manufacturing
In the manufacturing of Light Emitting Diodes (LEDs), organometallic compounds like Copper 1,3-diphenyl-1,3-propanedionate are used . They contribute to the efficiency and longevity of the LEDs.
Environmental Remediation
A study has shown that a silica-based 1,3-diphenyl-1,3-propanedionate composite can efficiently capture uranium ions from water . This suggests that Copper 1,3-diphenyl-1,3-propanedionate could potentially be used in environmental remediation and nuclear waste management.
Safety and Hazards
Copper 1,3-diphenyl-1,3-propanedionate can cause serious eye irritation (H319) . Precautionary measures include wearing protective gloves, protective clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .
Mechanism of Action
Target of Action
Copper 1,3-diphenyl-1,3-propanedionate is an organometallic compound
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, where the copper ion can form coordinate covalent bonds with electron-rich atoms in biological molecules .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Copper 1,3-diphenyl-1,3-propanedionate. For instance, the compound’s solubility could be affected by the pH and ionic strength of its environment . Additionally, the presence of other substances could potentially interfere with its action.
properties
IUPAC Name |
copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILYCOXWSHKINW-AGIYBIRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper 1,3-diphenyl-1,3-propanedionate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



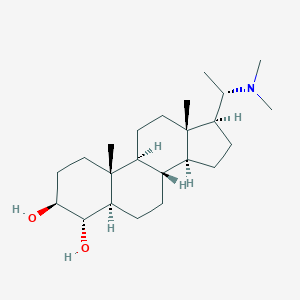
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)


